molecular formula C10H17N.ClH<br>C10H18ClN B196017 Amantadine hydrochloride CAS No. 665-66-7

Amantadine hydrochloride

Katalognummer: B196017
CAS-Nummer: 665-66-7
Molekulargewicht: 187.71 g/mol
InChI-Schlüssel: WOLHOYHSEKDWQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amantadine hydrochloride (1-aminoadamantane hydrochloride) is a synthetic antiviral and antiparkinsonian agent first synthesized in 1964 . It is derived from adamantane, a diamondoid hydrocarbon, through bromination and subsequent amination processes . The compound exhibits a unique cage-like structure, contributing to its pharmacokinetic stability and ability to penetrate the blood-brain barrier .

Vorbereitungsmethoden

    Synthetische Wege: Amantadinhydrochlorid kann durch verschiedene Verfahren synthetisiert werden, einschließlich chemischer Reaktionen, die umfassen.

    Industrielle Produktion: Die industriellen Produktionsverfahren beinhalten effiziente Synthese- und Reinigungsprozesse, um hochwertiges Amantadinhydrochlorid zu erhalten.

  • Analyse Chemischer Reaktionen

    Key Chemical Reactions

    • Ritter-type Reaction: This reaction is used to prepare N-(1-adamantyl)-formamide from 1-bromoadamantane, formamide, and sulfuric acid .
    • Hydrolysis: N-(1-adamantyl)-formamide is hydrolyzed using hydrochloric acid to produce amantadine hydrochloride .
    • Amination: 1-bromoadamantane undergoes direct amination with urea to yield amantadine, which is then converted to this compound .

    Reaction Conditions and Optimization

    • Temperature: The synthesis of N-(1-adamantyl)-formamide from 1-bromoadamantane, formamide, and sulfuric acid is carried out at 85 °C . For direct amination with urea, a temperature of 175 °C is used .
    • Reaction Time: The reaction between 1-bromoadamantane, formamide, and sulfuric acid takes 5.5 hours . The direct amination with urea is completed in 1 hour .
    • Molar Ratio: An effective molar ratio of urea to 1-bromo-adamantane is 3:1 .

    Thermodynamics of Decomposition

    This compound can decompose upon sublimation into 1-aminoadamantane and hydrogen chloride . The thermodynamic parameters for this reaction have been studied using quantum chemical computations :C10H18NCl(gas)C10H17N(gas)+HCl(gas)C_{10}H_{18}NCl(gas)\rightleftharpoons C_{10}H_{17}N(gas)+HCl(gas)The enthalpy of this reaction at 0 K was calculated using the equation :ΔH0tot=ΔEtot+ΔZPVE\Delta H_{0}^{tot}=\Delta E_{tot}+\Delta ZPVETable 1: Thermodynamic Parameters of this compound Decomposition

    ParameterValue
    Enthalpy of reaction at 0 KCalculated from total energies of reaction participants and their zero-point vibrational energies
    Ideal gas state entropies and thermal enthalpiesCalculated by statistical thermodynamic method
    Molecular and spectral parametersObtained in the study

    Wissenschaftliche Forschungsanwendungen

    FDA-Approved Indications

    Amantadine is primarily indicated for:

    • Parkinson's Disease : Used to manage symptoms such as bradykinesia, rigidity, and tremors.
    • Drug-Induced Extrapyramidal Reactions : Effective in alleviating movement disorders caused by antipsychotic medications.

    Non-FDA Approved Indications

    Research has explored additional uses of amantadine, which include:

    • Huntington's Disease : Clinical trials suggest potential benefits in reducing chorea, albeit with varying results .
    • Multiple Sclerosis : It is used to combat fatigue associated with this condition .
    • Restless Leg Syndrome : Some small studies indicate possible efficacy .
    • Traumatic Brain Injury : Initial studies suggest it may aid recovery post-injury .

    Parkinson's Disease

    A review of clinical trials indicates that amantadine can significantly reduce dyskinesias in patients receiving levodopa therapy. For instance, a Cochrane review highlighted its role in managing motor fluctuations associated with Parkinson's disease .

    Traumatic Brain Injury

    A notable study published in 2012 reported that amantadine accelerated functional recovery in patients with severe traumatic brain injuries. However, it did not show significant overall improvement compared to placebo groups .

    Autism Spectrum Disorder

    A double-blind placebo-controlled study investigated amantadine's effects on behavioral disturbances in children with autism spectrum disorder. The findings suggested potential benefits but emphasized the need for further research to establish efficacy and safety profiles .

    Pharmacokinetics and Dosage

    Amantadine is available in various formulations:

    • 100 mg oral capsules
    • 50 mg/5 mL oral solution
    • Extended-release formulations (e.g., Gocovri)

    The pharmacokinetic profile indicates that amantadine has a half-life of approximately 10 to 30 hours, allowing for once or twice daily dosing depending on the formulation used .

    Toxicity and Safety Profile

    Research on the cytotoxicity of amantadine has shown that at lower doses (≤ 100 µM), it does not adversely affect cell viability. However, higher concentrations can lead to significant cellular damage and apoptosis in cultured cells . This information is critical when considering dosage adjustments for vulnerable populations.

    Wirkmechanismus

      Viral Inhibition: Amantadine hydrochloride inhibits viral entry into host cells by affecting ion channels, including the in influenza A viruses.

      Decapsidation Inhibition: It interferes with viral uncoating, preventing replication.

      Neurotransmitter Modulation: In Parkinson’s disease, it acts as a , improving motor symptoms.

  • Vergleich Mit ähnlichen Verbindungen

    Mechanism of Action :

    • Antiviral : Amantadine inhibits the M2 ion channel of influenza A virus, preventing viral uncoating and replication .
    • Neurological : It acts as an NMDA receptor antagonist, modulating dopamine release and reuptake, which underpins its use in Parkinson’s disease and traumatic brain injury (TBI) .

    Pharmacokinetics :

    • Absorption : >90% oral bioavailability .
    • Half-Life : ~15 hours in humans, with renal excretion of unchanged drug .

    Amantadine hydrochloride belongs to the adamantane derivative class. Key structural and functional analogs include rimantadine hydrochloride (influenza A) and memantine hydrochloride (Alzheimer’s disease). Below is a detailed comparison:

    Structural and Functional Comparison

    Compound Structure Primary Target Indications Efficacy (IC50/Clinical) Pharmacokinetics Side Effects Resistance Mechanism
    Amantadine HCl 1-aminoadamantane hydrochloride M2 ion channel, NMDA Influenza A, Parkinson’s, TBI IC50: 0.2–0.4 µg/mL (influenza A) ; Accelerated TBI recovery (DRS score difference: 0.24/week) t½: ~15 h; renal excretion Insomnia, dizziness M2 protein mutations (e.g., S31N)
    Rimantadine HCl α-methyl-1-adamantane methylamine M2 ion channel Influenza A More potent than amantadine in vitro Longer t½; reduced CNS penetration Lower CNS toxicity Same as amantadine
    Memantine HCl 3,5-dimethyladamantan-1-amine NMDA receptor Alzheimer’s disease Improved cognitive scores (e.g., ADAS-Cog) t½: 60–100 h; hepatic metabolism Dizziness, confusion NMDA receptor adaptations

    Key Research Findings

    Amantadine vs. Rimantadine in Influenza A

    • Efficacy : Rimantadine exhibits higher potency (lower IC50) and reduced toxicity in animal models . Clinical trials show comparable antiviral activity, but rimantadine’s α-methyl group reduces CNS side effects (e.g., dizziness incidence: 6% vs. 13% for amantadine) .
    • Resistance : Both drugs target the M2 protein, leading to cross-resistance in strains with S31N mutations . By the 2000s, >90% of circulating H3N2 and H1N1 strains were resistant to adamantanes .
    • Clinical Use : Rimantadine is preferred for influenza prophylaxis in elderly populations due to its safety profile .

    Amantadine in Neurological Disorders

    • Parkinson’s Disease : Amantadine reduces dyskinesia by 45% in levodopa-treated patients, whereas memantine targets cognitive decline in Alzheimer’s .

    Biologische Aktivität

    Amantadine hydrochloride, a compound initially developed as an antiviral agent against influenza A, has garnered attention for its diverse biological activities, including its role in treating Parkinson's disease and potential applications in various neurological disorders. This article delves into the biological activity of amantadine, examining its mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

    • Antiviral Activity :
      • Amantadine acts primarily by inhibiting the M2 protein of the influenza A virus, which is crucial for viral uncoating and replication. This action prevents the release of viral genetic material into host cells, thereby blocking infection .
      • It is ineffective against influenza B due to structural differences in the M2 protein .
    • Antiparkinsonian Effects :
      • The drug exhibits mild antiparkinsonian activity by increasing dopamine release in the brain. It is a weak non-competitive antagonist of NMDA receptors, which may contribute to its ability to enhance dopaminergic neurotransmission .
      • Amantadine does not possess direct anticholinergic activity but can produce anticholinergic-like side effects such as dry mouth and urinary retention .
    • Neurological Applications :
      • Recent studies suggest potential benefits in treating conditions like multiple sclerosis-related fatigue and even COVID-19, although results have been mixed regarding efficacy .

    Pharmacokinetics

    • Absorption : Amantadine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 90% .
    • Distribution : The volume of distribution ranges from 3 to 8 L/kg, with about 67% protein binding in plasma .
    • Metabolism : The drug undergoes minimal metabolism, primarily excreted unchanged via renal pathways .
    • Half-Life : The mean half-life varies from 10 to 14 hours in healthy individuals but can extend to 7 to 10 days in those with renal impairment .

    Clinical Applications and Case Studies

    Amantadine has been studied across various clinical contexts:

    • Parkinson's Disease : It is commonly used to alleviate symptoms associated with Parkinson's disease. A clinical study indicated that amantadine could improve motor functions in patients with Parkinson's disease .
    • COVID-19 Treatment Trials :
      • Several trials have been initiated to explore amantadine's effectiveness against COVID-19. For example, the TITAN trial evaluated its efficacy in hospitalized patients but found no significant differences compared to placebo .
    Trial NameObjectiveStatus
    COV-PREVENTPrevention of progression in early COVID-19Ongoing
    TITANEfficacy in moderate/severe COVID-19 patientsTerminated (no effect)
    ACTRandomized trial for non-hospitalized high-risk patientsOngoing

    Research Findings

    Recent studies have highlighted both the promise and limitations of amantadine:

    • Effectiveness in Neurological Disorders : A case study reported improvements in frontal lobe dysfunction symptoms following amantadine treatment in brain injury patients, suggesting its broader neurological benefits beyond Parkinson's disease .
    • Meta-Analyses on Chronic Conditions : Research has shown mixed results regarding amantadine's use in chronic hepatitis C treatment, indicating a need for further clinical trials to clarify its role .
    • Ethical Considerations : The repurposing of amantadine for new indications raises ethical questions regarding clinical trial designs and patient safety during outbreaks like COVID-19 .

    Q & A

    Basic Research Questions

    Q. What safety protocols are critical when handling amantadine hydrochloride in laboratory settings?

    • Methodological Answer : Prior to handling, personnel must complete lab-specific training on hazards, decontamination, and emergency procedures. Principal Investigators (PIs) must ensure access to Safety Data Sheets (SDS) and enforce PPE compliance, including nitrile gloves (verified via manufacturer compatibility charts) and eye protection. Spills require immediate isolation, evacuation, and use of absorbent materials, followed by incident reporting to institutional safety offices .

    Q. How should this compound be stored to maintain stability in research settings?

    • Methodological Answer : Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas. Protect from sunlight and incompatible materials (e.g., strong oxidizers). Monitor humidity to prevent hygroscopic degradation. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can validate storage protocols .

    Q. What are standard analytical methods for quantifying this compound purity?

    • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) on HP-5 capillary columns. Optimize parameters: 125°C initial temperature (5 min hold), ramped at 5°C/min to 150°C (15 min hold), nitrogen carrier gas (flow adjusted for ~11 min retention time). Validate via system suitability tests (e.g., ≤10% RSD for peak area) .

    Q. How are impurities like 2-aminoadamantane identified in this compound samples?

    • Methodological Answer : Extract impurities using chloroform/NaOH partitioning. Analyze via GC-MS with electron ionization (EI) to detect characteristic fragments (e.g., m/z 135 for impurity B). Compare retention times and spectral data against reference standards .

    Advanced Research Questions

    Q. How does this compound inhibit influenza A replication at the molecular level?

    • Methodological Answer : Amantadine targets the M2 ion channel protein, blocking proton influx into virions during uncoating. Mutagenesis studies show resistance arises from amino acid substitutions (e.g., S31N in M2’s transmembrane domain). Validate inhibition via plaque reduction assays in MDCK cells, correlating EC₅₀ values with M2 sequence data .

    Q. What experimental designs mitigate placebo effects in clinical trials evaluating amantadine’s neurobehavioral effects?

    • Methodological Answer : Implement double-blind, crossover designs with placebo run-in phases (e.g., 1 week) to exclude high placebo responders. Use clinician-rated scales (e.g., ABC-CV for hyperactivity) alongside objective biomarkers (e.g., fMRI for glutamatergic activity). Statistical adjustments for baseline variability (ANCOVA) improve sensitivity .

    Q. How can microfluidic chip methods enhance quality control of this compound formulations?

    • Methodological Answer : Optimize contactless conductivity detection in microfluidic chips using 1 mM HAc/2 mM NaAc (pH 4.5) with 0.1 mM SDS. Achieve rapid separation (<1 min) at 2.00 kV. Validate linearity (10–120 mg/L, r² ≥0.999) and recovery rates (97–98%) against HPLC reference methods .

    Q. What pharmacokinetic models explain amantadine’s variable bioavailability in neurocognitive studies?

    • Methodological Answer : Use compartmental modeling to account for pH-dependent renal excretion (90% unchanged) and CYP2D6-mediated hepatic metabolism. Incorporate population PK data (e.g., t₁/₂ = 12–18 hrs, Vd = 4–10 L/kg) and protein binding assays (e.g., 67% albumin-bound) to adjust dosing regimens for elderly or renal-impaired cohorts .

    Q. Data Contradiction Analysis

    Q. How to resolve discrepancies in amantadine’s efficacy for traumatic brain injury (TBI) recovery?

    • Methodological Answer : Inconsistent Disability Rating Scale (DRS) outcomes (e.g., accelerated recovery during treatment vs. post-washout decline) may reflect transient dopaminergic modulation. Stratify analyses by injury severity (vegetative vs. minimally conscious states) and monitor long-term outcomes (≥6 months) to distinguish acute vs. sustained effects .

    Q. Why do in vitro antiviral EC₅₀ values conflict with clinical trial results in hepatitis C?

    • Methodological Answer : Formulation differences (hydrochloride vs. sulfate salts) and genotype-dependent response variability (e.g., genotype 1 vs. 3) may explain disparities. Conduct head-to-head in vitro comparisons using replicon systems (e.g., Huh-7 cells) and adjust for interferon synergy in combination therapies .

    Q. Methodological Optimization Tables

    Analytical Method Key Parameters Validation Metrics Reference
    GC-FIDHP-5 column, 125–150°C ramp, N₂ carrierLOD: 2 ng; impurity resolution ≥1.5
    Microfluidic Chip (C⁴D)1 mM HAc/2 mM NaAc + 0.1 mM SDS, 2.00 kVLOD: 0.6 mg/L; RSD ≤2.2%
    LC-MS/MSm/z 152 → 135 transition, C18 column, 0.1% FALinear range: 1–200 ng/mL; CV ≤15%

    Eigenschaften

    IUPAC Name

    adamantan-1-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WOLHOYHSEKDWQH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2CC3CC1CC(C2)(C3)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H18ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    768-94-5 (Parent)
    Record name Amantadine hydrochloride [USAN:USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID50874031
    Record name 1-Adamantanamine, hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50874031
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    187.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Dry Powder
    Record name Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

    CAS No.

    665-66-7
    Record name Amantadine hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=665-66-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Amantadine hydrochloride [USAN:USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665667
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Amantadine hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755860
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Amantadine hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83653
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 1-Adamantanamine, hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50874031
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Amantadine hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.511
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name AMANTADINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Q1EO9TD0
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Memantine
    Amantadine hydrochloride
    Reactant of Route 2
    Amantadine hydrochloride
    Reactant of Route 3
    Amantadine hydrochloride
    Reactant of Route 4
    Amantadine hydrochloride
    Reactant of Route 5
    Amantadine hydrochloride
    Reactant of Route 6
    Amantadine hydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.